3,3'-Sulfanediylbis[1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It consists of two pyrrolidine-2,5-dione (also known as succinimide) moieties connected by a sulfur atom.
- The compound’s systematic name is 3,3’-Sulfanediyldi(1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione) .
- It is used in various scientific and industrial applications due to its unique structure and reactivity.
3,3’-Sulfanediylbis[1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione]: C24H28N2O4S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of 3,4-dimethylbenzoyl chloride with pyrrolidine-2,5-dione in the presence of a base (such as triethylamine) to form the desired product.
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production Methods: While there isn’t a specific industrial-scale production method documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It may find applications in drug discovery due to its unique structure.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: Its reactivity makes it useful in organic synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- If used as a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Uniqueness: The bridging sulfur atom between the two pyrrolidine-2,5-dione moieties sets this compound apart.
Similar Compounds: Other related compounds include
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H24N2O4S/c1-13-5-7-17(9-15(13)3)25-21(27)11-19(23(25)29)31-20-12-22(28)26(24(20)30)18-8-6-14(2)16(4)10-18/h5-10,19-20H,11-12H2,1-4H3 |
InChI Key |
OAVBVVOCUQYGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3CC(=O)N(C3=O)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.